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Compound of Interest

Compound Name:

Tert-butyl 4-[2-

(aminomethyl)phenyl]piperazine-1-

carboxylate

Cat. No.: B061593 Get Quote

Compound: tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

CAS Number: 174855-53-9

Molecular Formula: C₁₆H₂₅N₃O₂

Molecular Weight: 291.39 g/mol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and protocols for the specific structure elucidation of

CAS 174855-53-9 are not readily available in the public domain. This guide is therefore based

on standard analytical methodologies employed for the characterization of novel organic

compounds of similar structure. The quantitative data presented herein is representative and

for illustrative purposes only.

Introduction
The compound identified by CAS number 174855-53-9 is tert-butyl 4-[2-
(aminomethyl)phenyl]piperazine-1-carboxylate. As a functionalized piperazine derivative, it

holds potential as a building block in medicinal chemistry and drug discovery. The structural

confirmation of such molecules is paramount to ensure their identity and purity before their use
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in further research and development. This technical guide outlines the standard methodologies

that would be employed to elucidate the structure of this compound.

The elucidation process for a novel organic compound like this typically involves a combination

of spectroscopic techniques to determine the molecular formula, connectivity of atoms, and

stereochemistry. The primary methods would include Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy and X-ray

crystallography for unambiguous solid-state structure determination.

Proposed Structure Elucidation Workflow
The logical flow for determining the structure of a newly synthesized batch of tert-butyl 4-[2-
(aminomethyl)phenyl]piperazine-1-carboxylate would follow a systematic approach, as

illustrated in the diagram below.
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Figure 1: General Workflow for Structure Elucidation
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Figure 1: General Workflow for Structure Elucidation

Experimental Protocols and Representative Data
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electrospray Ionization - High-Resolution Mass Spectrometry - ESI-

HRMS): A solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile is prepared. This solution is infused into the ESI source of a high-

resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The analysis is

typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Representative Data:

Parameter Representative Value

Ionization Mode ESI Positive

Observed m/z 292.2025 [M+H]⁺

Calculated m/z for C₁₆H₂₆N₃O₂⁺ 292.2020

Mass Error < 5 ppm

The high-resolution mass measurement provides strong evidence for the molecular formula

C₁₆H₂₅N₃O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (e.g.,

COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Representative ¹H NMR Data (400 MHz, CDCl₃):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 - 7.40 m 4H Aromatic protons

3.85 s 2H -CH₂-NH₂

3.60 t, J = 5.2 Hz 4H
Piperazine protons

adjacent to N-Boc

3.05 t, J = 5.2 Hz 4H
Piperazine protons

adjacent to phenyl

1.70 br s 2H -NH₂

1.48 s 9H tert-Butyl protons

Representative ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

154.8 C=O (carbamate)

149.5 Aromatic C (quaternary)

138.0 Aromatic C (quaternary)

129.0 Aromatic CH

127.5 Aromatic CH

124.0 Aromatic CH

122.5 Aromatic CH

80.0 C(CH₃)₃

52.5 Piperazine CH₂

49.0 Piperazine CH₂

46.0 -CH₂-NH₂

28.5 C(CH₃)₃
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2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm proton-proton

couplings within the aromatic ring and the piperazine ring. HSQC (Heteronuclear Single

Quantum Coherence) would correlate directly bonded protons and carbons. HMBC

(Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance,

between the piperazine protons and the aromatic carbons, and between the tert-butyl protons

and the carbamate carbonyl carbon, thus confirming the overall connectivity.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): A small amount of the solid

sample is placed directly on the ATR crystal of an FTIR spectrometer, and the spectrum is

recorded.

Representative Data:

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H stretch (amine)

2975, 2850 Strong C-H stretch (aliphatic)

1690 Strong C=O stretch (carbamate)

1590, 1480 Medium C=C stretch (aromatic)

1240, 1160 Strong C-N stretch, C-O stretch

Signaling Pathways and Biological Activity
As of the current literature survey, there is no specific information available regarding the

involvement of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate in any

signaling pathways or its specific biological activities. Piperazine derivatives are known to

interact with a variety of biological targets, particularly in the central nervous system. A

hypothetical screening workflow for such a compound is presented below.
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Figure 2: Hypothetical Biological Screening Workflow
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Figure 2: Hypothetical Biological Screening Workflow

Conclusion
The structure of CAS 174855-53-9, tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-
carboxylate, can be confidently elucidated using a combination of standard spectroscopic

techniques. High-resolution mass spectrometry would confirm the elemental composition, while

a suite of 1D and 2D NMR experiments would unambiguously determine the atomic

connectivity and chemical environment of each part of the molecule. Infrared spectroscopy

would provide additional confirmation of the key functional groups. While specific experimental
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data for this compound is not publicly available, the methodologies described in this guide

represent the standard and rigorous approach for the structural characterization of such novel

chemical entities. Further investigation into its biological activity would be required to

understand its potential therapeutic applications.

To cite this document: BenchChem. [Technical Guide: Structure Elucidation of CAS 174855-
53-9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061593#cas-174855-53-9-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b061593#cas-174855-53-9-structure-elucidation
https://www.benchchem.com/product/b061593#cas-174855-53-9-structure-elucidation
https://www.benchchem.com/product/b061593#cas-174855-53-9-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

